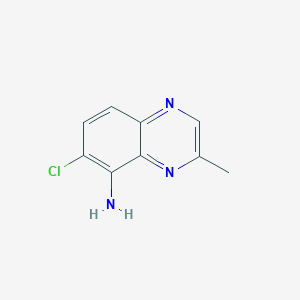

6-Chloro-3-methylquinoxalin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

919994-76-6 |

|---|---|

Molecular Formula |

C9H8ClN3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-3-methylquinoxalin-5-amine |

InChI |

InChI=1S/C9H8ClN3/c1-5-4-12-7-3-2-6(10)8(11)9(7)13-5/h2-4H,11H2,1H3 |

InChI Key |

MRVXEMPOLLOYNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC(=C(C2=N1)N)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Methylquinoxalin 5 Amine

Foundational Synthetic Routes for Quinoxaline (B1680401) Core Formation

The construction of the quinoxaline ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it This reaction is versatile and can be performed under various conditions, often with high yields. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the sequential condensation of the amino groups with the carbonyl groups, followed by an oxidation step to yield the aromatic quinoxaline ring.

A variety of catalysts can be employed to facilitate this reaction, including acidic catalysts, to promote the condensation step. chim.it The choice of solvent and reaction temperature can also be optimized to improve yields and reaction times. For instance, reactions can be carried out in refluxing ethanol (B145695) or acetic acid. google.com

Alternative strategies for forming the quinoxaline core involve oxidative cyclization and dehydrogenation. These methods may start from precursors that are not 1,2-dicarbonyl compounds. For example, the oxidative cyclization of α-hydroxy ketones with 1,2-diamino compounds can be achieved using iodine as a catalyst. prepchem.com Other approaches include the dehydrogenation of dihydroquinoxalines, which are formed as intermediates in some synthetic routes. This dehydrogenation can be effected by various oxidizing agents or through catalytic methods. nih.gov Bio-inspired catalysts using oxygen as the terminal oxidant have also been developed for the oxidative synthesis of quinoxalines under mild conditions. nih.gov

Targeted Synthesis of 6-Chloro-3-methylquinoxalin-5-amine and its Direct Precursors

The synthesis of the specifically substituted 6-Chloro-3-methylquinoxalin-5-amine requires a regioselective approach to introduce the chloro, methyl, and amino groups at the desired positions on the quinoxaline ring.

A plausible and efficient route to 6-Chloro-3-methylquinoxalin-5-amine involves the use of a pre-functionalized starting material, namely 4-chloro-5-nitro-o-phenylenediamine. This commercially available precursor contains the necessary chloro and a nitro group (a precursor to the amine) in the correct relative positions. The synthesis would then proceed through the following key steps:

Condensation: The condensation of 4-chloro-5-nitro-o-phenylenediamine with a suitable 1,2-dicarbonyl compound, in this case, methylglyoxal (B44143) (or a synthetic equivalent), would lead to the formation of the intermediate, 6-chloro-3-methyl-5-nitroquinoxaline. This reaction follows the general principle outlined in section 2.1.1.

Reduction: The subsequent reduction of the nitro group at the 5-position of 6-chloro-3-methyl-5-nitroquinoxaline would yield the target molecule, 6-Chloro-3-methylquinoxalin-5-amine. Various reducing agents are effective for the reduction of aromatic nitro groups, with tin(II) chloride (stannous chloride) in hydrochloric acid being a classic and effective method for similar substrates. prepchem.com Other methods, such as catalytic hydrogenation, could also be employed. sapub.org

An alternative, though likely less direct, approach would involve the regioselective nitration of a pre-formed 6-chloro-3-methylquinoxaline. However, controlling the position of nitration on an already substituted quinoxaline ring can be challenging and may lead to a mixture of isomers.

The key to the targeted synthesis of 6-Chloro-3-methylquinoxalin-5-amine lies in the regioselectivity of the reactions. The use of 4-chloro-5-nitro-o-phenylenediamine as a starting material is a prime example of a regioselective strategy, as the positions of the chloro and nitro groups are pre-determined.

In cases where functional groups are introduced onto the quinoxaline core, controlling the regioselectivity is paramount. For instance, the nitration of substituted quinoxalines is influenced by the electronic effects of the existing substituents. Careful selection of nitrating agents and reaction conditions is necessary to achieve the desired isomer. nih.gov

Advanced Synthetic Methodologies and Catalytic Approaches

Modern organic synthesis has seen the development of numerous advanced and catalytic methods for the construction of quinoxaline rings, often offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. nih.govchim.it

A wide array of catalysts has been reported for the synthesis of quinoxalines, including:

Metal Catalysts: Various metal salts and complexes, such as those based on copper, nickel, and palladium, have been shown to be effective catalysts. nih.govsapub.org For example, copper-catalyzed cycloamination reactions have been developed. nih.gov

Green Catalysts: In line with the principles of green chemistry, several environmentally benign catalysts have been explored. These include solid acid catalysts, clays, and recyclable catalysts, which offer advantages in terms of ease of separation and reuse. prepchem.com

Organocatalysts: Small organic molecules can also act as catalysts for quinoxaline synthesis. For example, phenol (B47542) has been reported as a simple and efficient catalyst for the condensation reaction. google.com

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. chim.it

Data Tables

Table 1: Foundational Quinoxaline Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Product |

| Condensation | 1,2-Diamine & 1,2-Dicarbonyl Compound | Acidic, Reflux | Quinoxaline |

| Oxidative Cyclization | 1,2-Diamine & α-Hydroxy Ketone | Iodine | Quinoxaline |

Table 2: Proposed Targeted Synthesis of 6-Chloro-3-methylquinoxalin-5-amine

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-Chloro-5-nitro-o-phenylenediamine | Methylglyoxal | 6-Chloro-3-methyl-5-nitroquinoxaline |

| 2 | 6-Chloro-3-methyl-5-nitroquinoxaline | SnCl₂ / HCl | 6-Chloro-3-methylquinoxalin-5-amine |

Table 3: Examples of Catalysts in Quinoxaline Synthesis

| Catalyst Type | Example(s) |

| Metal Catalysts | Copper(II) sulfate, Nickel(II) bromide, Palladium(II) acetate |

| Green Catalysts | Bentonite clay, Solid acid catalysts |

| Organocatalysts | Phenol, Iodine |

Heterogeneous Catalysis in Quinoxaline Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. In the context of quinoxaline synthesis, which traditionally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, heterogeneous catalysts can promote the reaction under milder conditions and with improved efficiency. nih.govdergipark.org.tr

Several solid-supported catalysts have been developed for quinoxaline synthesis. For instance, alumina-supported heteropolyoxometalates, such as those containing molybdophosphovanadates, have been shown to be effective. nih.govnih.gov These catalysts facilitate the reaction at room temperature, offering high yields of the desired quinoxaline derivatives. nih.govnih.gov Another example is the use of Al2O3–ZrO2 binary metal oxide as a bifunctional heterogeneous catalyst in the reaction between 1,2-diamines and phenacyl bromides or benzil (B1666583) at room temperature. tandfonline.com This method boasts excellent product yields and renewable catalytic conditions. tandfonline.com

Phosphate-based mineral fertilizers like monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have also been successfully employed as heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. dergipark.org.tr These catalysts are not only effective but also readily available and can be recycled multiple times without a significant loss of activity. dergipark.org.tr Nanostructured materials, such as nanostructured pyrophosphate Na2PdP2O7, have emerged as highly efficient heterogeneous catalysts for the condensation of aromatic 1,2-diamines with 1,2-dicarbonyls in green solvents like ethanol at room temperature. nih.gov

The table below summarizes various heterogeneous catalysts used in quinoxaline synthesis.

| Catalyst | Reactants | Solvent | Temperature | Key Advantages |

| Alumina-supported heteropolyoxometalates | o-phenylenediamine (B120857), benzil | Toluene (B28343) | Room Temperature | High yields, recyclable catalyst nih.govnih.gov |

| Al2O3–ZrO2 binary metal oxide | 1,2-diamines, phenacyl bromides/benzil | DMF | Room Temperature | Excellent yield, renewable catalyst tandfonline.com |

| MAP, DAP, TSP | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Room Temperature | Excellent yields, recyclable, readily available dergipark.org.tr |

| Nanostructured Na2PdP2O7 | Aromatic 1,2-diamines, 1,2-dicarbonyls | Ethanol | Room Temperature | High efficiency, recyclable, green solvent nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Quinoxalines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org In recent years, these principles have been increasingly applied to the synthesis of quinoxalines, moving away from traditional methods that often require harsh conditions, toxic solvents, and produce significant waste. ijirt.orgbenthamdirect.com

Key aspects of green quinoxaline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water and ethanol. ijirt.orgresearchgate.net

Catalysis: Employing reusable catalysts, including nanocatalysts and solid-supported catalysts, to improve reaction efficiency and reduce waste. benthamdirect.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation and ultrasound to shorten reaction times and lower energy consumption. ijirt.orgbenthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijirt.org

For example, the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines can be carried out in water, a green solvent, sometimes without the need for a catalyst, leading to high yields and a simple work-up. researchgate.net The use of recyclable catalysts like phosphate-based fertilizers and nanostructured pyrophosphates, as mentioned in the previous section, also aligns with green chemistry principles by minimizing waste. dergipark.org.trnih.gov

Microwave-Assisted and Room Temperature Synthesis Protocols

The quest for more efficient and environmentally friendly synthetic methods has led to the development of microwave-assisted and room temperature protocols for quinoxaline synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly heat reactions, leading to significantly reduced reaction times, often from hours to minutes. e-journals.inscispace.com This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering several advantages:

Speed: Reactions are completed in a fraction of the time required for conventional heating. e-journals.in

Higher Yields: Often provides excellent product yields. e-journals.intandfonline.com

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, further enhancing their green credentials. e-journals.inscispace.com

For instance, the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds can be achieved under CEM-focused microwave irradiation, catalyzed by polyethylene (B3416737) glycol (PEG), resulting in excellent yields in a short time. tandfonline.com Another approach involves the use of mineral supports like acidic alumina (B75360) under solvent-free microwave conditions. scispace.com

Room Temperature Synthesis:

Conducting reactions at room temperature is another key aspect of green and sustainable chemistry, as it eliminates the need for heating and reduces energy consumption. Several protocols have been developed for the synthesis of quinoxalines at ambient temperatures. nih.govacgpubs.orgnjtech.edu.cn

These methods often rely on the use of highly efficient catalysts. For example, alumina-supported heteropolyoxometalates can catalyze the reaction of o-phenylenediamine and benzil in toluene at 25°C, with high yields. nih.govscispace.com Similarly, amidosulfonic acid has been used as an efficient and recoverable solid acid catalyst for the condensation of o-phenylenediamines with α-diketones at room temperature. njtech.edu.cn The use of pyridine (B92270) as a catalyst in THF at room temperature has also been reported for the synthesis of quinoxalines from 1,2-phenylenediamines and phenacyl bromide. acgpubs.org

Post-Synthetic Functionalization and Derivatization Strategies

Once the 6-chloro-3-methylquinoxalin-5-amine scaffold is synthesized, its chemical properties allow for a variety of post-synthetic modifications. These functionalization and derivatization strategies are crucial for creating a diverse range of molecules with tailored properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoxaline Scaffold

The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for positions activated by electron-withdrawing groups. In the case of 6-chloro-3-methylquinoxalin-5-amine, the chlorine atom at the 6-position is a potential site for SNAr.

SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). ijcrcps.com The rate of this reaction is influenced by the nature of the nucleophile and the electronic properties of the quinoxaline ring.

For quinoxaline derivatives, SNAr reactions are a common method for introducing new functional groups. For example, 2,3-dichloroquinoxaline (B139996) readily undergoes nucleophilic substitution with various nucleophiles, such as amines and thiols. nih.gov While direct studies on 6-chloro-3-methylquinoxalin-5-amine are limited, the principles of SNAr on the quinoxaline scaffold suggest that the chloro group could be displaced by a range of nucleophiles, including other amines, alkoxides, and thiolates, to generate a library of new derivatives. The regioselectivity of such reactions on substituted quinazolines (a related heterocyclic system) has been shown to be influenced by the electronic properties of the ring, with the more electron-deficient carbon being the preferred site of attack. nih.gov

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the quinoxaline ring can undergo electrophilic aromatic substitution reactions, although the pyrazine (B50134) ring, being electron-withdrawing, deactivates the benzene ring towards electrophilic attack. Generally, electrophilic substitution on quinoxaline is more difficult than on benzene itself and typically occurs at the 5- and 8-positions, which are ortho and para to the nitrogen atoms of the pyrazine ring. sgbaukrc.ac.in

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the existing substituents on the benzene ring of 6-chloro-3-methylquinoxalin-5-amine (the chloro and amino groups) will influence the position of any further electrophilic substitution. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. libretexts.org The interplay of these two groups, along with the deactivating effect of the pyrazine ring, would determine the outcome of an electrophilic substitution reaction.

Transformations of the Amine Moiety (e.g., acylation, alkylation)

The primary amine group at the 5-position of 6-chloro-3-methylquinoxalin-5-amine is a versatile functional handle for further derivatization.

Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation is often used to modify the electronic and steric properties of the molecule. For example, the acylation of aniline (B41778) to form acetanilide (B955) is a common reaction that attenuates the activating effect of the amino group. ijcrcps.com

Alkylation: The amine can also undergo alkylation with alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines.

Sulfonamide Formation: Reaction of the amine with a sulfonyl chloride in the presence of a base can lead to the formation of a sulfonamide. This is a common transformation in medicinal chemistry, as the sulfonamide group can impart important biological properties. mdpi.com

These transformations of the amine moiety provide a straightforward route to a wide variety of derivatives of 6-chloro-3-methylquinoxalin-5-amine, each with potentially unique properties and applications.

Reactions Involving the Methyl Group at Position 3

The methyl group at the 3-position of the quinoxaline ring, while generally stable, can be activated to participate in a range of chemical transformations, including oxidation and condensation reactions. These reactions are pivotal for introducing new functional moieties and extending the molecular framework.

Oxidation Reactions:

The oxidation of the methyl group to a formyl or carboxyl group represents a key transformation, providing a handle for further synthetic elaborations. While specific studies on the direct oxidation of the methyl group in 6-Chloro-3-methylquinoxalin-5-amine are not extensively documented in publicly available literature, analogous transformations on related quinoxaline derivatives suggest plausible routes. For instance, the oxidation of methyl groups on quinoxaline rings has been achieved using various oxidizing agents. The choice of reagent is crucial to control the extent of oxidation and avoid undesired side reactions on the electron-rich aromatic system.

Condensation Reactions:

The methyl group can also undergo condensation reactions with suitable electrophiles, such as aromatic aldehydes, to form styryl derivatives. These reactions are typically catalyzed by a base and lead to the formation of a new carbon-carbon double bond, which can be a key structural element in various pharmacophores. For example, condensation reactions of 2-methylquinoxaline-1,4-dioxide derivatives with 4,4'-biphenyl carboxaldehyde have been reported to proceed at room temperature in methanol (B129727), yielding new compounds with potential applications in fluorescent and chromophoric materials. researchgate.net

A hypothetical condensation reaction of 6-Chloro-3-methylquinoxalin-5-amine with a generic aromatic aldehyde is depicted below:

Scheme 1: Hypothetical condensation reaction of the methyl group.

| Reactant A | Reactant B | Product | Conditions |

| 6-Chloro-3-methylquinoxalin-5-amine | Aromatic Aldehyde | 6-Chloro-3-(2-arylvinyl)quinoxalin-5-amine | Base, Heat |

Halogen Chemistry and its Functional Group Interconversions

The chlorine atom at the 6-position of 6-Chloro-3-methylquinoxalin-5-amine is a versatile handle for a variety of functional group interconversions, most notably through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, significantly diversifying the chemical space accessible from this starting material.

Nucleophilic Aromatic Substitution:

The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNA_r) reactions. The reactivity of the chloro group is influenced by the electronic nature of the quinoxaline ring system. While direct examples for 6-Chloro-3-methylquinoxalin-5-amine are limited in readily accessible literature, studies on analogous chloropurines and other chloro-substituted heterocycles demonstrate the feasibility of such transformations. researchgate.net For instance, the amination of 6-chloropurine (B14466) derivatives has been successfully achieved using various amines under thermal or microwave conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the chloro substituent on the quinoxaline ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloroquinoxaline with an organoboron reagent, typically a boronic acid or its ester. This method is widely used to introduce aryl or heteroaryl substituents. While a direct Suzuki-Miyaura coupling on 6-Chloro-3-methylquinoxalin-5-amine is not explicitly detailed, the successful coupling of 2,6-dichloroquinoxaline (B50164) with various arylboronic acids highlights the potential of this approach. beilstein-journals.orgnih.gov The regioselectivity of such reactions is often a key consideration, with electronic and steric factors dictating the site of coupling.

A representative Suzuki-Miyaura coupling reaction is shown below:

Scheme 2: Representative Suzuki-Miyaura coupling reaction.

| Reactant A | Reactant B | Catalyst | Base | Product |

| 6-Chloro-3-methylquinoxalin-5-amine | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh3)4) | Base (e.g., K2CO3) | 6-Aryl-3-methylquinoxalin-5-amine |

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the chloroquinoxaline with a primary or secondary amine. This method provides a direct route to a diverse range of N-arylated quinoxaline derivatives. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. nih.gov The synthesis of N-alkyltacrines and their analogues via palladium-catalyzed amination has been shown to be a viable alternative to traditional high-temperature nucleophilic aromatic substitution methods.

A general scheme for the Buchwald-Hartwig amination is as follows:

Scheme 3: General Buchwald-Hartwig amination reaction.

| Reactant A | Reactant B | Catalyst | Ligand | Base | Product |

| 6-Chloro-3-methylquinoxalin-5-amine | Amine (R-NH2) | Pd source (e.g., Pd(OAc)2) | Phosphine Ligand | Base (e.g., NaOtBu) | 6-(Alkyl/Aryl)amino-3-methylquinoxalin-5-amine |

Iii. Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-Chloro-3-methylquinoxalin-5-amine, distinct signals are expected for each type of proton. The methyl group protons would likely appear as a singlet in the upfield region. The protons of the amino group would also produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons on the quinoxaline (B1680401) ring system would resonate in the downfield region, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions and the electronic effects of the chloro, methyl, and amino substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon of the methyl group would appear at the high-field end of the spectrum. The carbons of the quinoxaline ring would generate a series of signals in the aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the chlorine atom and the carbon atom bonded to the amino group would exhibit characteristic shifts due to the electronegativity and electronic effects of these substituents.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the molecular puzzle. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of the proton network within the quinoxaline ring. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, which is vital for confirming the placement of substituents on the quinoxaline core. The synthesis and characterization of various quinoxaline derivatives often rely on these comprehensive NMR studies to confirm their structures. mdpi.com

Expected ¹H NMR Chemical Shifts for 6-Chloro-3-methylquinoxalin-5-amine

| Proton Type | Expected Chemical Shift (ppm) |

| -CH₃ | 2.0 - 3.0 |

| -NH₂ | 3.0 - 5.0 (broad) |

| Aromatic-H | 7.0 - 8.5 |

Expected ¹³C NMR Chemical Shifts for 6-Chloro-3-methylquinoxalin-5-amine

| Carbon Type | Expected Chemical Shift (ppm) |

| -CH₃ | 15 - 25 |

| C-NH₂ | 140 - 150 |

| C-Cl | 125 - 140 |

| Aromatic/Heteroaromatic C | 110 - 160 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For 6-Chloro-3-methylquinoxalin-5-amine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₈ClN₃).

The mass spectrum would show a molecular ion peak [M]⁺ and, due to the natural isotopic abundance of chlorine, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoxaline derivatives may involve the loss of substituents or the cleavage of the heterocyclic ring, aiding in the confirmation of the compound's structure. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used for such analyses, which typically yields the protonated molecule [M+H]⁺. nih.gov

Expected Mass Spectrometry Data for 6-Chloro-3-methylquinoxalin-5-amine

| Ion | Expected m/z | Significance |

| [M]⁺ | ~193.04 | Molecular Ion |

| [M+2]⁺ | ~195.04 | Isotopic peak due to ³⁷Cl |

| [M+H]⁺ | ~194.05 | Protonated Molecular Ion (in ESI) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Chloro-3-methylquinoxalin-5-amine would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system would produce a series of bands in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The analysis of IR spectra of various quinoxaline derivatives helps in assigning these characteristic bands. nih.govoup.comchemicalbook.com

Expected IR Absorption Bands for 6-Chloro-3-methylquinoxalin-5-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2970 |

| Quinoxaline Ring | C=C and C=N Stretch | 1450 - 1650 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like quinoxalines. The UV-Vis spectrum of 6-Chloro-3-methylquinoxalin-5-amine, typically recorded in a suitable solvent, would show absorption bands corresponding to π→π* and n→π* electronic transitions.

The extended conjugation of the quinoxaline ring system is expected to result in strong absorptions in the UV region. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the ring. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoxaline. Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can complement experimental UV-Vis data to better understand the electronic properties of such compounds. ias.ac.innih.gov The study of UV absorption spectra has been a long-standing method for the investigation of quinoxaline derivatives. byu.edu

Expected UV-Vis Absorption for 6-Chloro-3-methylquinoxalin-5-amine

| Transition Type | Expected Wavelength Range (nm) |

| π→π | 250 - 400 |

| n→π | 350 - 450 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

The resulting crystal structure would confirm the connectivity of the atoms and the substitution pattern on the quinoxaline ring. It would also reveal details about the planarity of the ring system and the orientation of the methyl and amino groups. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the physical properties of the compound. For many complex heterocyclic compounds, single-crystal X-ray diffraction is the ultimate proof of structure. mdpi.com

Iv. Theoretical and Computational Chemistry Studies of 6 Chloro 3 Methylquinoxalin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of molecules. researchgate.net For 6-Chloro-3-methylquinoxalin-5-amine, methods like the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.govnih.gov These calculations provide a detailed picture of the molecule's electronic distribution and energy levels.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov

For 6-Chloro-3-methylquinoxalin-5-amine, the HOMO is expected to be localized primarily on the electron-rich aminophenyl portion of the molecule, particularly involving the lone pair of the amino group and the π-system of the ring. The LUMO is likely distributed over the electron-deficient pyrazine (B50134) ring of the quinoxaline (B1680401) system. This distribution dictates the molecule's behavior as an electron donor and acceptor in chemical reactions. DFT calculations can precisely determine the energies of these orbitals. researchgate.netnih.gov

Table 1: Illustrative Frontier Orbital Energies for 6-Chloro-3-methylquinoxalin-5-amine

| Parameter | Calculated Value (eV) | Method |

| EHOMO | -5.89 | DFT/B3LYP/6-311G(d,p) |

| ELUMO | -1.75 | DFT/B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | 4.14 | DFT/B3LYP/6-311G(d,p) |

This table presents hypothetical, yet realistic, data based on typical DFT calculation results for similar heterocyclic compounds. aimspress.com

DFT calculations are a reliable tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. ias.ac.in Theoretical vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be simulated. nih.govias.ac.in

Calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. ias.ac.in Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. While ¹³C NMR shifts generally show strong correlation with experimental values, calculated ¹H NMR shifts, especially for protons involved in hydrogen bonding (like N-H), may show some deviations due to intermolecular interactions not fully captured in gas-phase calculations. ias.ac.in Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing insights into the n→π* and π→π* transitions responsible for the molecule's UV-Vis absorption profile. nih.govias.ac.in

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | 3450 (scaled) | 3435 |

| C-Cl Stretch | 715 (scaled) | 705 |

| ¹H NMR (ppm) | ||

| -NH₂ | 5.80 | 5.65 |

| -CH₃ | 2.60 | 2.55 |

| ¹³C NMR (ppm) | ||

| C-Cl | 128.5 | 129.0 |

| C-NH₂ | 145.2 | 145.8 |

This table is illustrative. The calculated values are based on typical accuracies of DFT methods for similar molecules. nih.govias.ac.in

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. mdpi.comrsc.org Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas with positive potential (colored blue) are sites for nucleophilic attack. researchgate.net

For 6-Chloro-3-methylquinoxalin-5-amine, MEP analysis would likely show significant negative potential around the two nitrogen atoms of the pyrazine ring and the nitrogen atom of the amino group due to their lone pairs of electrons. nih.gov These regions represent the most probable sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of intermolecular interaction sites. ias.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By simulating the motions of atoms and molecules over time, MD provides insights into conformational flexibility and interactions with the surrounding environment, such as solvent molecules. rsc.orgresearchgate.net

For 6-Chloro-3-methylquinoxalin-5-amine, MD simulations can explore the rotational freedom of the methyl group and the conformational dynamics of the exocyclic amino group. These simulations can be performed in various solvents to understand how the environment affects the molecule's preferred conformation and stability. Analysis of parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation trajectory reveals the stability of the molecule's conformation. researchgate.net Furthermore, analyzing the radial distribution functions between the solute and solvent molecules can provide detailed information about the solvation shell structure and specific solute-solvent interactions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. rsc.org

For 6-Chloro-3-methylquinoxalin-5-amine, a key reaction of interest is the nucleophilic aromatic substitution at the C6 position, replacing the chloro substituent. Computational studies can model this reaction by calculating the activation energy barrier required to reach the transition state (e.g., a Meisenheimer complex). rsc.org These calculations help predict the feasibility and kinetics of the reaction under various conditions. By comparing different potential pathways, these studies can explain the regioselectivity and stereoselectivity of reactions involving the quinoxaline scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors (Excluding Direct Biological Outcome)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and a specific property, such as chemical reactivity. nih.govresearchgate.net The success of any QSAR model relies on the selection of appropriate molecular descriptors that can accurately represent the variation in the molecules' structures. researchgate.net

For 6-Chloro-3-methylquinoxalin-5-amine, a wide range of molecular descriptors can be calculated to serve as a basis for QSAR studies. These descriptors fall into several categories, including constitutional, topological, geometrical, and quantum-chemical. researchgate.net The goal is to quantify specific features of the molecular structure that may influence its properties. For example, quantum-chemical descriptors like HOMO/LUMO energies or atom-specific charges can quantify electronic characteristics relevant to reactivity. nih.gov

Table 3: Potential Molecular Descriptors for QSAR Modeling of 6-Chloro-3-methylquinoxalin-5-amine

| Descriptor Class | Example Descriptor | Significance |

| Quantum-Chemical | HOMO Energy | Relates to electron-donating ability. nih.gov |

| LUMO Energy | Relates to electron-accepting ability. | |

| Dipole Moment | Describes molecular polarity. | |

| Charge on N1 atom | Quantifies local electronic environment. | |

| Constitutional | Molecular Weight | Basic descriptor of molecular size. researchgate.net |

| Number of H-bond donors | Indicates potential for hydrogen bonding. | |

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Surface Area | Relates to steric interactions and accessibility. |

This table lists examples of descriptors that would be calculated for use in a QSAR model. The selection of the most relevant descriptors depends on the specific property being modeled. researchgate.nettandfonline.com

V. Investigation of Molecular Interactions and Biological Research Applications Mechanism Focused

Molecular Target Identification and Validation Research (e.g., Enzyme Binding, Receptor Affinity Studies in vitro)

The identification of specific molecular targets is a critical step in drug discovery. For quinoxaline (B1680401) derivatives, this often involves screening against panels of enzymes and receptors to determine their binding affinity and inhibitory potential. Although direct in vitro binding data for 6-Chloro-3-methylquinoxalin-5-amine is scarce, the broader family of quinoxalines has been shown to interact with a multitude of molecular targets. eurekaselect.com

A primary area of investigation for quinoxaline derivatives is in the realm of protein kinase inhibition. researchgate.netscilit.com Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. For instance, certain quinoxaline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Apoptosis signal-regulated kinase 1 (ASK1). nih.govnih.govekb.eg The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Other enzymatic targets for quinoxaline derivatives include thymidine (B127349) phosphorylase and α-glucosidase, which are relevant in cancer and diabetes, respectively. mdpi.comnih.gov Additionally, some quinoxaline compounds have shown affinity for G-protein coupled receptors, such as serotonin (B10506) receptors. The specific substitutions on the quinoxaline ring, such as the chloro, methyl, and amino groups present in 6-Chloro-3-methylquinoxalin-5-amine, are crucial in determining the compound's affinity and selectivity for its molecular target.

Table 1: Examples of In Vitro Enzyme Inhibition by Various Quinoxaline Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 4i (a quinoxaline derivative) | EGFR | 3.902 ± 0.098 µM | nih.gov |

| Compound 26e (a dibromo-substituted quinoxaline) | ASK1 | 30.17 nM | nih.gov |

| Compound 25 (a quinoxaline analog) | Thymidine Phosphorylase | 3.20 ± 0.10 µM | mdpi.com |

| Compound 7e (a diphenylquinoxaline-6-carbohydrazide) | α-glucosidase | 110.6 ± 6.0 µM | nih.gov |

| Compound 1 (a quinoxaline-2-carboxylic acid) | Pim-1 Kinase | 74 nM | nih.gov |

| Compound 6a (a quinoxaline sulfonohydrazide) | sPLA2 | 0.0475 µM | nih.gov |

| Compound 6c (a quinoxaline sulfonohydrazide) | α-glucosidase | 0.0953 µM | nih.gov |

| Compound 4a (a novel quinoxaline derivative) | COX-2 | 1.17 µM | nih.gov |

| Compound 13 (a novel quinoxaline derivative) | COX-2 | 0.77 µM | nih.gov |

Mechanistic Elucidation of Biological Activity at the Cellular and Molecular Level (e.g., Pathway Modulation in vitro Systems)

Understanding how a compound exerts its biological effects at the molecular and cellular level is fundamental to its development as a research tool or therapeutic agent. For quinoxaline derivatives, a common mechanism of action, particularly in cancer research, is the induction of apoptosis, or programmed cell death. nih.govnih.gov This can be triggered through the modulation of various signaling pathways.

For example, some quinoxaline-containing peptides have been shown to induce apoptosis by blocking autophagy, a cellular recycling process, leading to the accumulation of damaged organelles and the activation of cell death pathways. nih.govnih.gov Other quinoxaline derivatives have been found to modulate the expression of key proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. frontiersin.org

In the context of cancer, quinoxaline compounds have been shown to interfere with critical cellular processes such as proliferation and metastasis. This is often achieved by inhibiting the signaling pathways that drive these processes, such as the HIF-1a and VEGF pathways, which are crucial for tumor angiogenesis. acs.org Furthermore, quinoxaline 1,4-di-N-oxides have been shown to exert their antibacterial effects by generating reactive oxygen species (ROS) under anaerobic conditions, leading to oxidative damage to bacterial DNA and cell membranes. nih.gov While these mechanisms have been elucidated for various derivatives, specific studies on 6-Chloro-3-methylquinoxalin-5-amine are needed to determine its precise mode of action.

Structure-Based Ligand Design and Virtual Screening Methodologies

The quinoxaline scaffold is frequently utilized in structure-based ligand design and virtual screening to discover novel bioactive compounds. nih.govrsc.org These computational techniques use the three-dimensional structure of a target protein to identify or design molecules that are likely to bind to it.

In structure-based design, the known binding mode of a ligand to its target can be used to guide the synthesis of new derivatives with improved properties. For example, by analyzing the interactions of a quinoxaline inhibitor within the ATP-binding pocket of a kinase, medicinal chemists can design modifications to the quinoxaline core to enhance binding affinity and selectivity. nih.govmdpi.com

Virtual screening, on the other hand, involves computationally screening large libraries of compounds to identify those that are predicted to bind to a specific target. nih.govrsc.org Quinoxaline-based libraries are often used in these screens due to the known biological activity of the scaffold. nquix.com For instance, virtual screening of quinoxaline derivatives has been employed to identify potential inhibitors of enzymes like the SARS-CoV-2 main protease and HIV reverse transcriptase. rsc.orgtandfonline.comresearchgate.net These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Protein-Ligand Interaction Analysis via Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com This technique is widely used to understand the interactions between quinoxaline derivatives and their biological targets at the atomic level. nih.govekb.egmdpi.comnih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in the case of quinoxaline-based EGFR inhibitors, docking simulations have shown that the quinoxaline core can form crucial hydrogen bonds with key amino acid residues in the kinase's active site, such as LYS721 and MET769. nih.gov Similarly, for quinoxaline derivatives targeting VEGFR-2, interactions with residues like ASP 1044 and GLU 883 have been identified as important for binding. ekb.eg

These simulations provide valuable insights that can explain the structure-activity relationships (SAR) observed in a series of compounds. By understanding how changes in the chemical structure of a quinoxaline derivative affect its binding mode and affinity, researchers can rationally design more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies with Quinoxaline Derivatives

| Quinoxaline Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound 4i | EGFR | - | - | nih.gov |

| Compound IV | VEGFR-2 | ASP 1044, GLU 883 | -17.11 | ekb.eg |

| Compound 7e | α-glucosidase | Trp481, Phe525, Asp616, Asp404 | -5.802 | nih.gov |

| Compound 16 | Acetylcholinesterase | Trp143 | -10.54 | acs.org |

| Compound 26e | ASK1 | Val757, Lys709 | - | nih.gov |

Development of Quinoxaline-Based Probes for Biological Research

The unique photophysical properties of the quinoxaline scaffold have led to its use in the development of chemical probes for biological research. acs.org In particular, quinoxaline-based fluorescent probes have been designed to visualize and quantify various biological molecules and processes. nih.govresearchgate.netcrimsonpublishers.com

One application is the development of solvatochromic fluorescent probes, which exhibit changes in their fluorescence emission spectrum depending on the polarity of their environment. For example, a quinoxaline-based probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has been used to estimate the polarity of protein binding sites. rsc.org Such probes can provide valuable information about the microenvironment of a ligand-binding pocket.

In addition to fluorescent probes, quinoxaline derivatives have been developed as radiotracers for imaging applications. For instance, radioiodinated quinoxaline derivatives have been synthesized for the specific targeting of melanin (B1238610) in melanoma, with potential applications in both diagnosis and targeted radionuclide therapy. nih.gov These examples highlight the versatility of the quinoxaline scaffold in creating sophisticated tools for biological and biomedical research.

Vi. Potential Applications in Advanced Materials Science Research

Functional Dyes and Pigments Research

The synthesis of functional dyes and pigments often involves the use of heterocyclic amines as precursors. The general method for creating azo dyes, a prominent class of synthetic colorants, involves the diazotization of a primary aromatic amine, which is then coupled with an electron-rich molecule like a phenol (B47542) or another amine. nih.govijirset.com The 6-Chloro-3-methylquinoxalin-5-amine molecule possesses a primary amine group, making it a suitable starting material for the synthesis of novel azo dyes.

Diazotization and Coupling: The process would begin with the conversion of the primary amine group on the quinoxaline (B1680401) ring into a diazonium salt. nih.gov This is typically achieved at low temperatures using nitrous acid. youtube.com The resulting diazonium salt of 6-chloro-3-methylquinoxaline would be highly reactive and could then be coupled with various aromatic compounds to produce a range of azo dyes. The color and properties of these dyes would be influenced by the choice of the coupling partner.

Potential Properties: Azo dyes derived from heterocyclic compounds are of particular interest due to their potential for enhanced properties such as high molar extinction coefficients, good thermal stability, and interesting photophysical behaviors. nih.gov The presence of the quinoxaline core, a known chromophore, could lead to dyes with unique colors and improved fastness properties. The chloro and methyl groups on the quinoxaline ring can also modulate the electronic properties and, consequently, the color and stability of the resulting dye molecules. Research in this area would involve synthesizing a library of such dyes and characterizing their spectroscopic and material properties.

Coordination Chemistry and Metal Complexation Research

The field of coordination chemistry explores the formation of complexes between metal ions and ligands, which are molecules or ions that donate electrons to the metal center. Quinoxaline and its derivatives are well-regarded for their ability to act as ligands in the formation of metal complexes. tandfonline.comtandfonline.com The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure are capable of coordinating with a variety of transition metal ions. tandfonline.comresearchgate.net

Ligand Behavior: 6-Chloro-3-methylquinoxalin-5-amine could function as a ligand, coordinating with metal ions through the nitrogen atoms of the quinoxaline ring. The amino group and the chloro substituent can influence the electronic environment of the quinoxaline system, thereby affecting the stability and properties of the resulting metal complexes. tandfonline.comtandfonline.com The formation of stable chelate rings with the metal ion is a possibility, which generally leads to more stable complexes. nih.gov

Synthesis and Characterization of Metal Complexes: Research in this area would involve reacting 6-Chloro-3-methylquinoxalin-5-amine with various metal salts (e.g., of copper, nickel, cobalt, zinc) to synthesize new coordination complexes. mdpi.comresearchgate.net The resulting complexes would be characterized using techniques such as FT-IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine their structure and bonding. researchgate.net The study of these complexes could reveal interesting magnetic, electronic, and potentially catalytic properties. The field of metal complexes with quinoxaline-based ligands is an active area of research, with potential applications in catalysis and bioinorganic chemistry. tandfonline.comisca.me

Vii. Analytical Method Development and Validation for Research Purposes

Chromatographic Techniques for Purity Assessment and Separation in Research Samples (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and purity assessment of quinoxaline (B1680401) derivatives in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques, each with specific applications depending on the compound's properties.

High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse for the analysis of a wide array of quinoxaline derivatives due to its versatility in handling compounds with varying polarities and thermal stabilities. In a typical research scenario for a compound like 6-Chloro-3-methylquinoxalin-5-amine, a reversed-phase HPLC method would likely be developed.

Stationary Phase: C18 (octadecylsilyl) columns are frequently used, offering a nonpolar stationary phase that effectively retains moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities or starting materials.

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is standard, allowing for the monitoring of the elution at multiple wavelengths. The characteristic UV-Vis absorbance spectrum of the quinoxaline core would be used for detection and identification.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of a Quinoxaline Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable quinoxaline derivatives. For a compound such as 6-Chloro-3-methylquinoxalin-5-amine, its suitability for GC analysis would depend on its boiling point and thermal stability. If amenable, GC can offer high resolution and sensitivity.

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be a likely choice.

Carrier Gas: Inert gases like helium or nitrogen are used.

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to facilitate the separation of compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) provides general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification through mass-to-charge ratio and fragmentation patterns.

Spectrophotometric Quantification Methods for Research Samples

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of quinoxaline derivatives in solution, provided they are the sole absorbing species at the chosen wavelength. The extended aromatic system of the quinoxaline ring gives rise to characteristic strong UV absorbance.

The quantification is based on the Beer-Lambert Law (A = εbc), where:

A is the absorbance.

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength.

b is the path length of the cuvette (typically 1 cm).

c is the concentration of the compound.

To quantify a research sample of a quinoxaline derivative, a calibration curve would be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 2: Example Data for a Spectrophotometric Calibration Curve

| Standard Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.152 |

| 2 | 0.305 |

| 5 | 0.761 |

| 10 | 1.523 |

| 15 | 2.285 |

Electrochemical Detection Methods in Research Settings

Electrochemical methods can offer high sensitivity and selectivity for the detection of electroactive compounds, including many quinoxaline derivatives. The nitrogen atoms in the quinoxaline ring and the presence of redox-active substituents can make these compounds suitable for electrochemical analysis. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are used to study the redox behavior of these molecules.

For a research compound like 6-Chloro-3-methylquinoxalin-5-amine, the amine and chloro substituents on the quinoxaline core would influence its electrochemical properties. An electrochemical method would typically involve:

Working Electrode: Glassy carbon electrode (GCE), boron-doped diamond (BDD) electrode, or chemically modified electrodes to enhance sensitivity and selectivity.

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

Counter Electrode: A platinum wire.

Supporting Electrolyte: A solution containing a non-reactive salt (e.g., KCl, LiClO4) in a suitable solvent to ensure conductivity.

The resulting voltammogram would show peaks corresponding to the oxidation or reduction potentials of the compound, and the peak current can be correlated to its concentration.

Development of Novel Analytical Protocols for Complex Research Matrices

Analyzing quinoxaline derivatives in complex research matrices, such as biological fluids or environmental samples, requires more sophisticated analytical protocols to overcome interference from other components. The development of these protocols often involves a combination of efficient sample preparation and highly selective detection methods.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique to isolate and pre-concentrate the target analyte from a complex sample. A sorbent material is chosen that selectively retains the quinoxaline derivative while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and cleanup steps, often used for pesticide residue analysis but adaptable for other compounds in complex matrices.

Advanced Detection:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly selective technique. HPLC separates the components of the mixture, and tandem mass spectrometry (MS/MS) provides definitive identification and quantification. By selecting specific parent and fragment ions for the target compound (Selected Reaction Monitoring - SRM), a very high degree of selectivity can be achieved, even in very complex matrices.

Table 3: Hypothetical SPE Protocol for a Quinoxaline Derivative

| Step | Procedure |

| Conditioning | Pass 5 mL of methanol (B129727), followed by 5 mL of water through the C18 SPE cartridge. |

| Loading | Load 10 mL of the sample onto the cartridge. |

| Washing | Wash with 5 mL of 5% methanol in water to remove interferences. |

| Elution | Elute the analyte with 2 mL of methanol. |

| Analysis | Analyze the eluate by HPLC or LC-MS/MS. |

Viii. Future Directions and Emerging Research Frontiers for 6 Chloro 3 Methylquinoxalin 5 Amine

Exploration of Novel Reactivity and Unconventional Synthetic Pathways

Future research into 6-Chloro-3-methylquinoxalin-5-amine is likely to focus on uncovering novel chemical reactions and more efficient, unconventional methods for its synthesis. While classical condensation reactions are standard for creating the quinoxaline (B1680401) core benthamdirect.com, the exploration of new catalytic systems could lead to milder reaction conditions and improved yields. For instance, the development of C-H functionalization reactions, which are becoming increasingly prevalent in organic synthesis, could offer new ways to modify the quinoxaline scaffold directly nih.gov. This would enable the introduction of a wide array of functional groups, thereby expanding the chemical space accessible from this starting material.

Furthermore, investigating the reactivity of the existing chloro and amine substituents through advanced cross-coupling methodologies could yield a diverse library of derivatives. The development of stereoselective synthesis methods for functionalized quinoxalines is another promising avenue, potentially leading to compounds with specific three-dimensional structures and biological activities nih.gov.

Integration into Multi-Functional Research Systems and Hybrid Materials

The unique electronic and structural characteristics of the quinoxaline core make it an attractive building block for advanced materials. Future research is anticipated to explore the integration of 6-Chloro-3-methylquinoxalin-5-amine into multi-functional systems and hybrid materials. Quinoxaline derivatives have already shown promise as components in electroluminescent materials and as corrosion inhibitors mdpi.comunicam.it.

The specific substitutions on 6-Chloro-3-methylquinoxalin-5-amine could be leveraged to tune the photophysical properties of resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), particularly in the realm of thermally activated delayed fluorescence (TADF) emitters rsc.org. Additionally, the amine group offers a potential site for polymerization or grafting onto surfaces, opening up possibilities for the creation of novel sensors or smart materials. The formation of metal complexes with quinoxaline derivatives has also been shown to enhance their biological activities, a strategy that could be applied to this compound tandfonline.com.

| Potential Application Area | Relevant Quinoxaline Property |

| Organic Electronics | Electroluminescence, TADF rsc.org |

| Materials Science | Corrosion Inhibition mdpi.comunicam.it |

| Sensing | Surface Functionalization |

| Medicinal Chemistry | Enhanced Bioactivity via Metal Complexation tandfonline.com |

Advanced Computational Modeling for Predictive Research and Property Design

The use of computational chemistry is set to become an indispensable tool in guiding the future exploration of 6-Chloro-3-methylquinoxalin-5-amine. Density Functional Theory (DFT) calculations can be employed to predict the compound's reactivity, electronic properties, and spectroscopic characteristics tandfonline.comdntb.gov.ua. Such theoretical insights can help in designing experiments and in understanding the mechanisms of observed reactions.

Molecular docking and quantitative structure-activity relationship (QSAR) studies could be utilized to predict the biological activity of derivatives of 6-Chloro-3-methylquinoxalin-5-amine against various therapeutic targets researchgate.netnih.gov. This in silico screening can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles. Advanced computational models can also aid in the design of novel materials with tailored optical and electronic properties.

| Computational Technique | Application in Research |

| Density Functional Theory (DFT) | Prediction of reactivity and electronic properties tandfonline.comdntb.gov.ua |

| Molecular Docking | Prediction of biological target interactions researchgate.netnih.gov |

| QSAR | Elucidation of structure-activity relationships researchgate.net |

| Molecular Dynamics | Simulation of conformational behavior |

Interdisciplinary Research Initiatives for New Academic Applications

The versatile nature of the quinoxaline scaffold inherently encourages collaborative research across different scientific disciplines. Future academic applications of 6-Chloro-3-methylquinoxalin-5-amine will likely emerge from interdisciplinary initiatives. For example, collaborations between synthetic chemists and materials scientists could lead to the development of novel organic semiconductors or photovoltacis unicam.it.

Partnerships with medicinal chemists and biologists could uncover new therapeutic applications for its derivatives, targeting a wide range of diseases nih.govnih.gov. The functional groups present on 6-Chloro-3-methylquinoxalin-5-amine provide handles for conjugation to biomolecules, which could be explored in the context of chemical biology for the development of probes and imaging agents.

Sustainable and Eco-Friendly Methodologies in Quinoxaline Research

In line with the growing emphasis on green chemistry, a significant future direction for research on 6-Chloro-3-methylquinoxalin-5-amine will be the development of sustainable and environmentally friendly synthetic methods benthamdirect.comresearchgate.net. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or recyclable catalytic systems researchgate.netias.ac.in.

Microwave-assisted and ultrasound-promoted syntheses are also expected to be explored to reduce reaction times and energy consumption researchgate.net. The principles of atom economy will likely guide the design of new synthetic routes, aiming to minimize waste and maximize the incorporation of starting material atoms into the final product. The use of natural deep eutectic solvents (NADESs) has been shown to be a fast and efficient medium for quinoxaline synthesis and could be adapted for this specific compound unicam.it.

| Green Chemistry Approach | Potential Benefit |

| Use of Green Solvents (e.g., water, NADESs) | Reduced environmental impact unicam.itresearchgate.net |

| Recyclable Catalysts | Lower cost and waste ias.ac.in |

| Microwave/Ultrasound Assistance | Faster reactions, lower energy use researchgate.net |

| Atom-Economical Reactions | Minimized waste generation |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Chloro-3-methylquinoxalin-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., using Pd(dba)₂ or BINAP ligands) with halogenated precursors improves regioselectivity . Optimize temperature (80–120°C) and solvent systems (e.g., CH₂Cl₂/MeOH mixtures) to enhance yields up to 92% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing 6-Chloro-3-methylquinoxalin-5-amine?

- Methodological Answer : Use ¹H-NMR (500 MHz, CDCl₃) to confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) . HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 208.0584). IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3445 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-Chloro-3-methylquinoxalin-5-amine in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model electrophilic aromatic substitution pathways. Calculate Fukui indices to identify reactive sites (e.g., C-2 and C-7 positions). Compare with experimental results from analogs like 7-chloroquinolin-4-amine derivatives . Validate predictions using in silico docking studies for biological activity correlations .

Q. How should researchers address contradictions in reported biological activities of quinoxaline derivatives?

- Methodological Answer : Conduct meta-analyses of dose-response data across studies to identify confounding variables (e.g., cell line variability). Use longitudinal designs (e.g., three-wave panel studies) to assess time-dependent effects, as seen in pharmacological studies of similar compounds . Validate inconsistencies via orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. What methodological approaches are suitable for analyzing degradation products of 6-Chloro-3-methylquinoxalin-5-amine under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA monitoring. Identify degradation pathways (e.g., hydrolysis of the chloro group) using LC-MS/MS . Compare degradation kinetics with structurally related compounds like 5-chloro-1H-indol-6-amine .

Q. How can researchers design experiments to assess the compound’s stability in different solvent systems?

- Methodological Answer : Use a factorial design varying solvents (polar aprotic vs. protic), temperatures (25–60°C), and light exposure. Monitor stability via UV-Vis spectroscopy (λmax ~270 nm) and ¹H-NMR to detect decomposition peaks. Cross-reference with thermal gravimetric analysis (TGA) data for thermal stability thresholds .

Methodological Notes

- Data Contradiction Analysis : Apply hybrid modeling (e.g., combining wet-lab data with computational parameters) to resolve discrepancies in receptor-response studies, as demonstrated in odorant receptor research .

- Open Data Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and synthetic data, aligning with initiatives like the European Open Science Cloud .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.